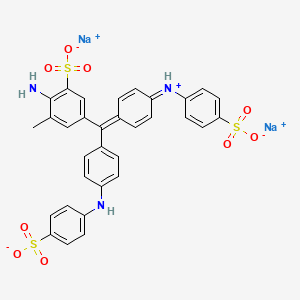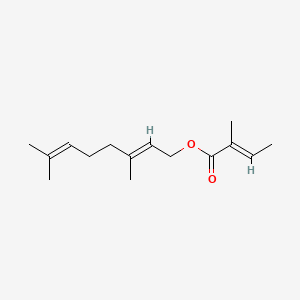
Geranyl tiglate
Vue d'ensemble
Description
Geranyl tiglate, also known as geranyl 2-methylcrotonate, is a compound with the molecular formula C15H24O2 . It has a pleasant, herbaceous, geranium, and fruity odor . It is used as a concentrated aromatic and flavor ingredient in accordance with legal and IFRA or FEMA GRAS/FDA guidelines .
Synthesis Analysis
A practical laboratory synthesis of tigilanol tiglate, an analogue of this compound, has been reported . This synthesis proceeds in 12 steps with an overall yield of 12% and an average yield per step of over 80% . This method can be used to sustainably supply tigilanol tiglate and its analogues .Molecular Structure Analysis
This compound has a molecular weight of 236.3499 . Its IUPAC Standard InChI isInChI=1S/C15H24O2/c1-6-14 (5)15 (16)17-11-10-13 (4)9-7-8-12 (2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+ . The compound contains a total of 40 bonds, including 16 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, and 1 aliphatic ester . Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a density of 0.923 g/mL at 25°C and a refractive index (n20/D) of 1.480-1.484 . Its boiling point is 149-151°C at 7 mmHg .Applications De Recherche Scientifique
Photocatalytic Applications and Environmental Remediation
Titanium dioxide (TiO2)-based nanomaterials have been extensively studied for their photocatalytic properties, which are crucial for environmental remediation and sustainable agriculture. The integration of TiO2 with carbonaceous nanomaterials enhances its photocatalytic activity, making it more effective in treating pollutants and achieving sustainable energy generation (Leary & Westwood, 2011); (Rodríguez-González, Terashima, & Fujishima, 2019). This research area highlights the potential of integrating geranyl tiglate into nanomaterials for similar environmental and agricultural applications, given its chemical properties that may interact synergistically with photocatalysts like TiO2.
Antiviral Research and Healthcare Applications
New approaches in antiviral research, including the use of prenylation inhibitors that affect viral replication, have shown promise in the treatment and prevention of viral diseases. Studies on compounds that inhibit the prenylation process, thereby blocking the formation of virulent virus particles, indicate the potential for this compound to be explored in this context due to its involvement in prenylation pathways (Pronin, Narovlyansky, & Sanin, 2021). This suggests a possible research direction for this compound in developing antiviral therapies or as a component in treatments targeting the prenylation process in viruses.
Nanotechnology and Health Safety
With the growing use of nanomaterials, assessing their impact on human health and the environment is crucial. Titanium dioxide nanoparticles (TiO2 NPs), for instance, have been evaluated for their genotoxicity, showing that their effects are mediated mainly through oxidative stress generation in cells. This body of research underlines the importance of safety assessments for nanomaterials, including those possibly related to this compound if used in nanoparticle form or in conjunction with nanotechnologies (Chen, Yan, & Li, 2014). Understanding the mechanisms of action and potential health impacts of this compound within nanoformulations or its interactions with nanoparticles could be an area of significant interest.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Geranyl tiglate, also known as Geranyl 2-methylcrotonate , is a chemical compound with the molecular formula C15H24O2 . It has been found to have antibacterial activity .
Mode of Action
It’s known that it has a strong odor at 10% and a taste at 5-10 ppm . More research is needed to fully understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
This compound is involved in the terpenoid pathway . Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units assembled and modified in thousands of ways. They play many roles in the plant kingdom from deterring insect herbivores, to attracting pollinators.
Result of Action
It has been found to have antibacterial activity , indicating that it may have effects at the cellular level.
Action Environment
The action of this compound can be influenced by environmental factors. For example, its odor and taste properties suggest that it may interact differently in different environments . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Geranyl tiglate can be achieved through esterification reaction between geraniol and tiglic acid.", "Starting Materials": [ "Geraniol", "Tiglic acid", "Dehydrating agent (e.g. sulfuric acid)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Add geraniol and tiglic acid in a round-bottom flask", "Add a dehydrating agent (e.g. sulfuric acid) to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool down and add a solvent (e.g. dichloromethane)", "Separate the organic layer and wash it with water", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
8000-46-2 |
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3 |
Clé InChI |
OGHBUHJLMHQMHS-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
SMILES canonique |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
Densité |
0.920-0.930 (20°) |
Description physique |
Very pale yellow liquid; Floral aroma |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources and yields of geranyl tiglate in nature?
A1: Rose-scented geranium (Pelargonium sp.) is a significant source of this compound. Research suggests that the yield and composition of this compound can vary considerably depending on the plant part, cultivar, and extraction method. For instance, leaves of the geranium variant K-99, derived from the Pelargonium species ‘Kunti,’ yielded an essential oil with 2.8% this compound [ [] ]. Notably, flower oils of specific genotypes have shown varying concentrations, with one genotype exhibiting 2.9% this compound [ [] ].
Q2: Does the extraction method affect the yield of this compound?
A2: Yes, different distillation techniques can significantly influence the yield and composition of this compound in essential oils. Studies on 'Kelkar', a rose-scented geranium cultivar, highlighted that water distillation yielded higher overall oil content compared to water-steam or steam distillation methods [ [] ]. Interestingly, steam distillation without cohobation and recycling resulted in a higher percentage of esters, including this compound, compared to other techniques [ [] ].
Q3: Can external factors impact the production of this compound in plants?
A3: Research indicates that environmental factors and agricultural practices can affect this compound levels. For instance, little leaf disease, potentially caused by mycoplasma, significantly impacted the yield and composition of essential oil in rose-scented geranium. Diseased plants showed an increased percentage of this compound compared to healthy ones [ [] ]. Additionally, foliar application of specific metallic salts, like zinc sulfate and nickel sulfate, led to an increase in this compound content in geranium oil [ [] ].
Q4: Beyond geranium, what other plants are known to contain this compound?
A5: this compound has been identified in several other plant species, indicating its broader presence in the plant kingdom. One notable example is Alternanthera brasiliana (L.) Kuntze, where this compound constitutes 8.21% of the essential oil [ [] ]. Similarly, Cephalophora aromatica Schrad. cultivated in Iran yields an essential oil with 7.9% this compound [ [] ].
Q5: What are the potential applications of this compound based on its presence in essential oils?
A6: The presence of this compound in various essential oils hints at its potential applications. For example, the essential oil of Myrcianthes leucoxyla Mc. Vaughn, rich in this compound, exhibited antimicrobial activity against a range of microbial strains, including Pseudomonas aeruginosa and Salmonella typhimurium [ [] ]. While the specific role of this compound in this activity requires further investigation, its presence in an antimicrobial oil suggests potential for further exploration in this domain.
Q6: Are there any studies investigating the use of peat as an adsorbent for extracting this compound?
A7: Yes, research has explored the use of peat as a novel adsorbent for extracting volatile organic compounds, including this compound, from geranium leaves [ [] ]. This method, termed dynamic headspace extraction, demonstrated that peat successfully extracted this compound, with a concentration of 8.21%, highlighting its potential as an alternative extraction method [ [] ].
Q7: Does this compound play a role in the antidiabetic properties of certain plants?
A8: While research on the specific antidiabetic activity of this compound is limited, studies on Pelargonium graveolens essential oil, which contains this compound as a constituent (4.99%), have shown promising results [ [] ]. The essential oil exhibited concentration-dependent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism [ [] ]. This finding suggests that this compound, as part of the complex essential oil matrix, could contribute to the observed antidiabetic potential and warrants further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)




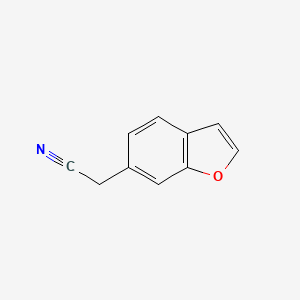

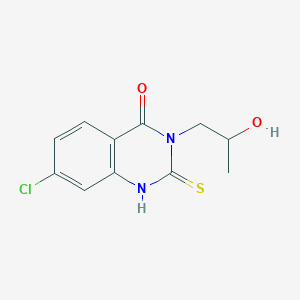
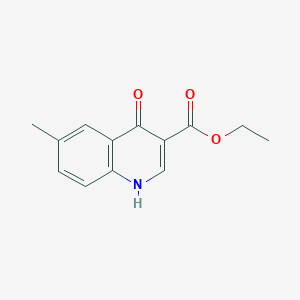
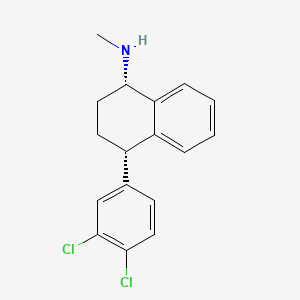
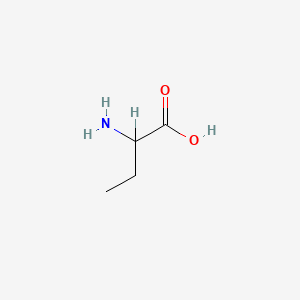
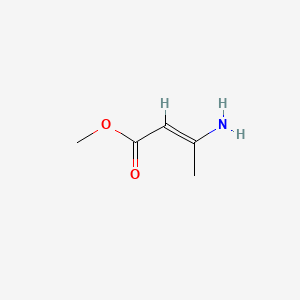
![but-2-enedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B3430105.png)
